2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
Description
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that features a chromenyl group and a triazolylphenylacetamide moiety
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-23(2)11-10-17-12-15(4-9-19(17)30-23)13-21(28)24-18-7-5-16(6-8-18)22-25-20(14-29-3)26-27-22/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,28)(H,25,26,27) |
InChI Key |
MSGYQRPROWLIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Triazolylphenylacetamide Moiety: This step involves the formation of the triazole ring, which can be achieved through a cycloaddition reaction between an azide and an alkyne. The phenylacetamide group is then attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- 2-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[6,5-f]chromen-3-yl]-5-methoxyphenol
Uniqueness
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is unique due to the combination of the chromenyl and triazolylphenylacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The compound's molecular formula is with a molecular weight of approximately 378.48 g/mol.
Structural Features
The structure includes:
- A chromenyl moiety which is known for various biological activities.
- A triazole ring that may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are commonly associated with antifungal activity. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal strains and bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity | Organism Tested | Reference |
|---|---|---|---|
| Triazole Derivative A | Moderate | Candida albicans | |
| Triazole Derivative B | Strong | E. coli | |
| Target Compound | Pending | TBD | Current Study |
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. The chromenyl structure is known to interact with various cellular pathways involved in cancer progression. For instance, chromenones have shown potential in inhibiting cell proliferation in cancer cell lines.
Case Study:
In a study conducted on breast cancer cell lines (MCF-7), derivatives similar to the target compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, leading to increased apoptosis rates when compared to untreated controls.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways: The triazole moiety may inhibit enzymes critical for fungal cell wall synthesis.
- Cell Cycle Arrest: Chromenyl compounds have been observed to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
Synthesis and Characterization
The synthesis of the compound has been achieved through various methods involving the coupling of chromenyl derivatives with triazole-containing phenyl groups. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.
Toxicological Studies
Toxicity assessments reveal that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety profile in vivo. The compound's LD50 values remain undetermined, necessitating comprehensive toxicological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
